molecular formula C19H19N5OS B1672996 JNJ-1661010 CAS No. 681136-29-8

JNJ-1661010

Cat. No.: B1672996
CAS No.: 681136-29-8
M. Wt: 365.5 g/mol
InChI Key: BHBOSTKQCZEAJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

JNJ-1661010 is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids such as anandamide. This compound was initially developed by Johnson & Johnson Pharmaceutical Research & Development LLC for potential therapeutic applications in the treatment of pain and other nervous system diseases .

Mechanism of Action

Target of Action

JNJ-1661010, also known as 1-Piperazinecarboxamide, N-phenyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)- or N-phenyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide, is a potent and selective inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH) . FAAH is an integral membrane enzyme within the amidase-signature family . The compound has a high selectivity for FAAH-1 over FAAH-2 .

Mode of Action

This compound interacts with FAAH by binding to its active site, leading to the inhibition of the enzyme . This interaction is slow and reversible . The inhibition of FAAH leads to an increase in the levels of fatty acid amides .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the endocannabinoid system. By inhibiting FAAH, this compound prevents the breakdown of fatty acid amides, such as anandamide, which are natural ligands for cannabinoid receptors. This leads to an increase in the levels of these fatty acid amides, enhancing the signaling in the endocannabinoid system .

Pharmacokinetics

This compound has been shown to cross the blood-brain barrier, which is crucial for its analgesic effects . In rats, it has a half-life (T1/2) of 35 minutes, a clearance (CL) of 0.032 mL/min/kg, and a maximum concentration (Cmax) of 1.58 μM .

Result of Action

The inhibition of FAAH by this compound leads to an increase in the levels of fatty acid amides in the brain . This results in enhanced endocannabinoid signaling, which has various effects, including analgesic effects . For example, this compound has been shown to diminish thermal hyperalgesia in an inflammatory rat model .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the solvent used . Furthermore, the compound’s stability and efficacy can be influenced by storage conditions . .

Biochemical Analysis

Biochemical Properties

JNJ-1661010 interacts with the FAAH enzyme, an integral membrane enzyme within the amidase-signature family . It inhibits FAAH by covalently binding to the active site of the enzyme through the cleavage of the urea functionality, generating aniline and a FAAH-piperazinyl carbamate . This inhibition is reversible through the hydrolysis of the carbamate, leading to the release of the piperazinyl fragment and the restoration of enzymatic functionality of FAAH .

Cellular Effects

The effects of this compound on cells are primarily mediated through its inhibition of FAAH. By inhibiting FAAH, this compound increases the levels of endogenous biologically active lipids, which are involved in a variety of physiological and pathological processes, including synaptic regulation, regulation of sleep and feeding, locomotor activity, pain, and inflammation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the active site of FAAH, leading to the inhibition of the enzyme . This results in an increase in the levels of endogenous biologically active lipids, which can then exert their effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to dose-dependently increase the levels of arachidonoyl ethanolamide, oleoyl ethanolamide, and palmitoyl ethanolamide in the rat brain . The compound also attenuates tactile allodynia in the rat mild thermal injury model of acute tissue damage and in the rat spinal nerve ligation model of neuropathic pain .

Dosage Effects in Animal Models

In animal models, this compound has been shown to diminish thermal hyperalgesia in the inflammatory rat carrageenan paw model when administered at a dosage of 50 mg/kg . The compound has a half-life of 35 minutes, a clearance rate of 0.032 mL/min/kg, and a maximum concentration of 1.58 μM for rats when administered at a dosage of 10 mg/kg .

Metabolic Pathways

This compound is involved in the metabolic pathways of endogenous biologically active lipids. By inhibiting FAAH, it increases the levels of these lipids, which can then interact with various enzymes and cofactors .

Transport and Distribution

It is known that the compound can cross the blood-brain barrier, suggesting that it may be distributed throughout the body .

Subcellular Localization

Given its ability to cross the blood-brain barrier, it is likely that it can reach various compartments and organelles within cells .

Preparation Methods

The synthesis of JNJ-1661010 involves several steps, including the formation of the core structure and subsequent functionalization. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

JNJ-1661010 undergoes several types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, which may involve the addition of oxygen or the removal of hydrogen atoms.

    Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms.

    Substitution: Substitution reactions involve the replacement of one functional group with another. .

Scientific Research Applications

JNJ-1661010 has several scientific research applications, including:

    Chemistry: The compound is used as a tool to study the role of FAAH in the metabolism of endocannabinoids and other bioactive lipids.

    Biology: this compound is used to investigate the physiological and pathological roles of FAAH in various biological processes, such as synaptic regulation, pain, and inflammation.

    Medicine: The compound has potential therapeutic applications in the treatment of pain and other nervous system diseases by inhibiting FAAH and increasing the levels of endocannabinoids.

    Industry: This compound is used in the development of new drugs and therapeutic agents targeting FAAH .

Comparison with Similar Compounds

JNJ-1661010 is unique in its high selectivity for FAAH-1 over FAAH-2 and its ability to cross the blood-brain barrier. Similar compounds include:

Properties

IUPAC Name

N-phenyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5OS/c25-18(20-16-9-5-2-6-10-16)23-11-13-24(14-12-23)19-21-17(22-26-19)15-7-3-1-4-8-15/h1-10H,11-14H2,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBOSTKQCZEAJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC(=NS2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00384599
Record name JNJ 1661010
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681136-29-8
Record name JNJ-1661010
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0681136298
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JNJ 1661010
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00384599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JNJ-1661010
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62521S57AU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 1-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine (1.00 g, 4.06 mmol) and triethylamine (0.565 ml, 4.06 mmol) in tetrahydrofuran (20 ml) was added, under ice-cooling, phenyl isocyanate (0.529 ml, 4.87 mmol), and the mixture was stirred at room temperature for 3 hours. To the reaction mixture was added diisopropyl ether (40 ml), and the solid was separated by filtration. The resulting solid was recrystallized from a mixed solvent of hexane and ethyl acetate to give 1.19 g (80.4%) of the desired product as a solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.565 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.529 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Yield
80.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JNJ-1661010
Reactant of Route 2
Reactant of Route 2
JNJ-1661010
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
JNJ-1661010
Reactant of Route 4
Reactant of Route 4
JNJ-1661010
Reactant of Route 5
Reactant of Route 5
JNJ-1661010
Reactant of Route 6
Reactant of Route 6
JNJ-1661010

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.